

Application Notes and Protocols for **PF-06835919**

Pharmacokinetics in Mouse Models

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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

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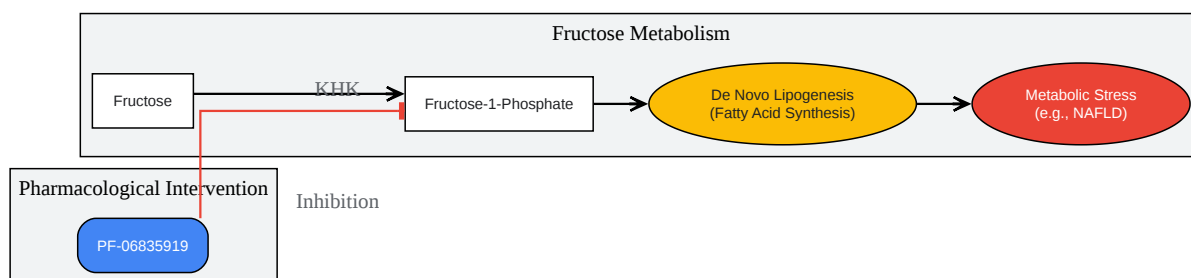
These application notes provide a summary of the known pharmacokinetic properties of **PF-06835919**, a potent ketohexokinase (KHK) inhibitor, in mouse models. The information is intended to guide the design and execution of preclinical studies.

Introduction

PF-06835919 is a first-in-class inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1] By blocking KHK, **PF-06835919** has shown potential in preclinical and clinical studies for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Understanding the pharmacokinetic profile of this compound in mouse models is crucial for the design of efficacious and translatable preclinical studies.

Mechanism of Action: Ketohexokinase Inhibition

PF-06835919 exerts its therapeutic effect by inhibiting the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism. This action reduces the downstream production of lipogenic precursors in the liver.



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Caption: Simplified signaling pathway of fructose metabolism and the inhibitory action of **PF-06835919** on Ketohexokinase (KHK).

Pharmacokinetic Data in Mouse Models

Published data on the pharmacokinetics of **PF-06835919** specifically in mouse models is limited. However, one study provides key exposure metrics following oral administration in C57BL/6J male mice.

Table 1: Plasma Exposure of **PF-06835919** in C57BL/6J Mice Following Oral Administration

Parameter	Value	Species/Strain	Dose	Administration Route	Reference
Free Maximum Plasma Concentration (C _{max})	4.6 µM	Mouse / C57BL/6J	15 mg/kg (twice daily)	Oral Gavage	[3]
Free Average Plasma Concentration	1.6 µM	Mouse / C57BL/6J	15 mg/kg (twice daily)	Oral Gavage	[3]

Note: The original study mentions a short half-life in preclinical species, necessitating twice-daily dosing to maintain adequate exposure.[\[2\]](#)

Preclinical Pharmacokinetics in Other Species (Intravenous Administration)

For comparative purposes, pharmacokinetic parameters of **PF-06835919** following intravenous administration in other preclinical species are summarized below. These data indicate that the compound generally exhibits low clearance and a low volume of distribution.

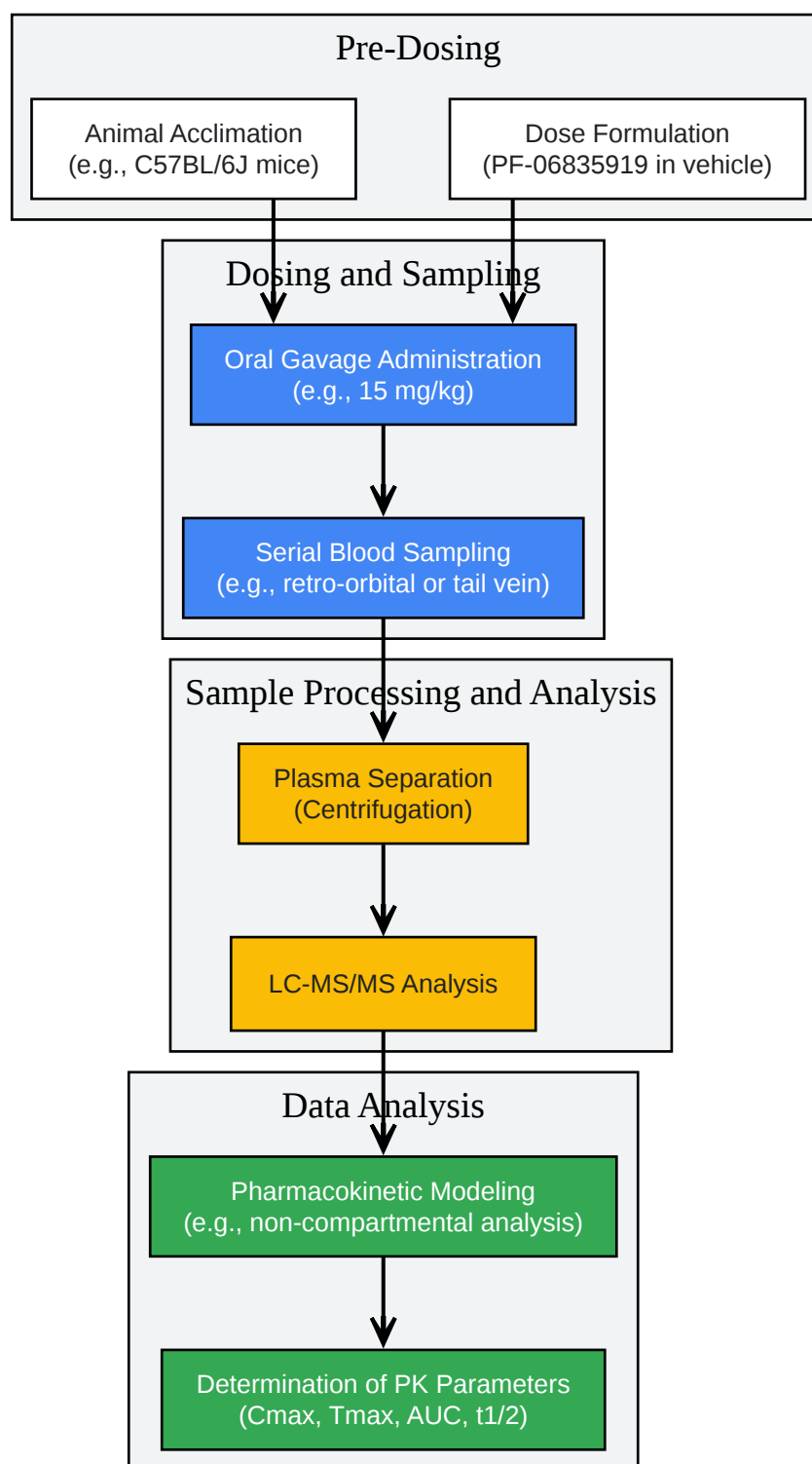
Table 2: Intravenous Pharmacokinetic Parameters of **PF-06835919** in Rat, Dog, and Monkey

Parameter	Rat	Dog	Monkey	Reference
Clearance (mL/min/kg)	0.4 - 1.3	0.4 - 1.3	0.4 - 1.3	[1]
Volume of Distribution (L/kg)	0.17 - 0.38	0.17 - 0.38	0.17 - 0.38	[1]

Experimental Protocols

This section outlines a representative protocol for conducting a pharmacokinetic study of **PF-06835919** in a mouse model, based on published methodologies.

Experimental Workflow for a Mouse Pharmacokinetic Study



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Caption: A generalized workflow for a pharmacokinetic study of **PF-06835919** in mice.

Detailed Methodologies

1. Animal Models

- Species/Strain: C57BL/6J male mice are a commonly used strain for metabolic studies.[3]
- Age and Weight: Mice are typically acclimated for at least one week before the study, with an appropriate age (e.g., 6-8 weeks) and weight range.
- Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless fasting is required for the study.

2. Dose Formulation and Administration

- Compound Preparation: **PF-06835919** can be formulated in a vehicle suitable for oral administration. A reported vehicle is 0.5% Hydroxypropyl methylcellulose (HPMC) 10,000 cP with 0.1% Tween 80, with the pH adjusted to 9.[3]
- Dose: A dose of 15 mg/kg administered twice daily has been used in efficacy studies.[3] For a single-dose pharmacokinetic study, a similar or different dose may be selected based on the study objectives.
- Administration: The compound is administered via oral gavage using an appropriate gauge gavage needle.

3. Blood Sampling

- Method: Blood samples can be collected via various methods, such as retro-orbital bleeding or tail vein sampling.
- Time Points: A typical series of time points for a pharmacokinetic study would include pre-dose (0 h), and multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- Anticoagulant: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

4. Plasma Processing and Storage

- Plasma Separation: Whole blood is centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Storage: Plasma samples should be stored frozen at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS

- Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is a suitable analytical platform.^[3]
- Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Chromatography: Chromatographic separation is achieved on a suitable column (e.g., a C18 column).
- Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization mode using multiple reaction monitoring (MRM). The reported MRM transition for **PF-06835919** is 357.2 > 315.3.^[3]
- Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of **PF-06835919** in the plasma samples.

6. Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin).
- Parameters: Key parameters to be determined include:
 - C_{max}: Maximum observed plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.
 - t_{1/2} (Half-life): The time required for the plasma concentration to decrease by half.

- Bioavailability (F%): If an intravenous study is also conducted, the oral bioavailability can be calculated.

References

- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
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